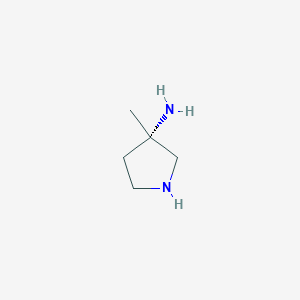

(S)-3-Methylpyrrolidin-3-amine

Description

Significance of Chiral Nitrogen-Containing Heterocycles in Modern Chemical Research

Chiral nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgopenmedicinalchemistryjournal.comnih.govresearchgate.net Their importance is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms within these cyclic structures imparts unique chemical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net

The chirality of these molecules, meaning their existence in non-superimposable mirror-image forms (enantiomers), adds another layer of complexity and significance. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of methods for the enantioselective synthesis of chiral amines is a major focus of contemporary chemical research. nih.govresearchgate.net

Academic Relevance of the Pyrrolidine (B122466) Scaffold in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a particularly privileged scaffold in medicinal chemistry and molecular design. researchgate.netnih.gov Its non-planar, puckered conformation allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This three-dimensionality is a key factor in designing molecules that can effectively interact with the complex binding sites of biological targets like proteins and enzymes.

The stereochemistry of the pyrrolidine ring is a critical aspect of its utility. The carbon atoms in the ring can be stereogenic centers, leading to different spatial arrangements of substituents. This stereoisomerism can profoundly influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins. researchgate.netnih.gov The pyrrolidine scaffold is not only a component of many approved drugs but is also widely used as a building block for the synthesis of more complex molecules, as a ligand for transition metals in catalysis, and as an organocatalyst. nih.gov

Overview of Research Perspectives on (S)-3-Methylpyrrolidin-3-amine

This compound is a chiral pyrrolidine derivative that has garnered interest as a versatile building block in organic synthesis. Its structure features a chiral quaternary center, a feature that can impart significant conformational rigidity to molecules that incorporate it. The presence of both a primary amine and a tertiary amine within the same small molecule offers multiple points for chemical modification, making it a valuable synthon for creating diverse molecular architectures.

Recent research has highlighted the utility of substituted pyrrolidines in various applications. For instance, the development of efficient catalytic methods for the synthesis of enantioenriched 3-methylpyrrolidines underscores their value. researchgate.net Furthermore, the incorporation of chiral aminopyrrolidine fragments into larger molecules has been shown to be beneficial for achieving high affinity and selectivity for biological targets such as G-protein-coupled receptors. mdpi.com The unique structural features of this compound position it as a promising starting material for the discovery of novel bioactive compounds and functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(3S)-3-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3/t5-/m0/s1 |

InChI Key |

WGOWOSXVPSBDEY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@]1(CCNC1)N |

Canonical SMILES |

CC1(CCNC1)N |

Origin of Product |

United States |

Stereochemical Considerations and Control in Pyrrolidin 3 Amine Synthesis and Derivatization

Factors Influencing Enantioselectivity and Diastereoselectivity in Chemical Transformations

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of pyrrolidine (B122466) rings, particularly those with quaternary stereocenters like 3-Methylpyrrolidin-3-amine, depends on a variety of strategic choices in the reaction design. Key factors include the selection of catalysts, substrates, chiral auxiliaries, and reaction conditions.

Catalyst and Ligand Choice: Asymmetric catalysis is a cornerstone for creating chiral pyrrolidines. Palladium-catalyzed reactions, for instance, have been effectively used for the enantioselective construction of pyrrolidines. In these transformations, novel phosphoramidite (B1245037) ligands can achieve high levels of regio-, diastereo-, and enantioselectivity organic-chemistry.org. The choice of the metal and the architecture of the chiral ligand are crucial, as they form a chiral environment that directs the approach of the reactants, favoring the formation of one stereoisomer over the other. For example, palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with imines is a powerful method for generating pyrrolidine cycloadducts with excellent yields and selectivities organic-chemistry.org.

Substrate Control and Chiral Auxiliaries: The structure of the starting materials can inherently bias the stereochemical outcome. A common strategy involves the use of a chiral auxiliary, a temporary chiral group attached to the substrate that directs the stereochemistry of a subsequent reaction. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the synthesis of densely substituted pyrrolidines. In 1,3-dipolar cycloadditions, the (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product with high diastereoselectivity acs.org. After the desired stereocenter is set, the auxiliary can be removed.

Reaction Conditions: Parameters such as temperature, solvent, and concentration can significantly influence stereoselectivity. Lower temperatures often enhance selectivity by reducing the available thermal energy, which can overcome the small energy differences between competing diastereomeric transition states. Solvent choice can affect the conformation of the substrate and catalyst, thereby altering the stereochemical outcome. Optimization of these conditions is often necessary to achieve high yields and selectivities for a specific transformation organic-chemistry.org.

Nature of the Transformation: The type of chemical reaction employed is fundamental to stereochemical control.

1,3-Dipolar Cycloadditions: This method is highly effective for generating multiple stereocenters simultaneously. The reaction between azomethine ylides and alkenes can produce highly functionalized pyrrolidines, and the stereoselectivity can be controlled through the use of chiral catalysts or auxiliaries acs.orgrsc.org.

Asymmetric Amination: Proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination is an efficient route to synthesize 3-amino pyrrolidines with good enantioselectivity researchgate.net.

Intramolecular Reactions: Cyclization of acyclic precursors is another key strategy. The stereochemical outcome of these reactions can be controlled by existing stereocenters within the acyclic chain, which direct the formation of new stereocenters on the pyrrolidine ring mdpi.com.

The following table summarizes selected catalytic systems and their effectiveness in achieving stereocontrol in the synthesis of pyrrolidine derivatives.

| Reaction Type | Catalyst/Auxiliary | Key Feature | Achieved Selectivity |

| [3+2] Cycloaddition | Palladium with Phosphoramidite Ligands | Creates a chiral pocket to control reactant approach. | High enantio- and diastereoselectivity organic-chemistry.org. |

| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl auxiliary | Auxiliary directs the facial selectivity of the cycloaddition. | High diastereoselectivity (>99% dr) acs.org. |

| α-Amination/Cyclization | L-Proline | Organocatalytic approach for asymmetric C-N bond formation. | Good enantioselectivity researchgate.net. |

| Olefination/Cyclization | Tetramisole | Commercially available organocatalyst for asymmetric functionalization. | High diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee) nih.gov. |

Mechanistic Aspects of Chirality Induction and Transfer

The creation of a chiral center, such as the C3 position in (S)-3-Methylpyrrolidin-3-amine, relies on the principles of chirality induction and transfer. These mechanisms describe how chirality is introduced into a molecule and propagated during a reaction sequence.

Chirality Induction: This process involves the generation of one or more new stereocenters in a molecule under the influence of a chiral agent that is not part of the final product, such as a chiral catalyst or solvent. In catalytic asymmetric synthesis, the chiral catalyst forms a transient, diastereomeric complex with the substrate. The differing stabilities of these diastereomeric complexes and the transition states leading from them result in a kinetic preference for one enantiomer of the product. For example, in the palladium-catalyzed cycloaddition to form pyrrolidines, the chiral phosphoramidite ligand coordinates to the palladium center, creating a chiral environment that differentiates the two faces of the reacting imine, leading to an enantioselective reaction organic-chemistry.org.

Chirality Transfer: This mechanism involves the transmission of existing chirality from a starting material to the product. The stereocenter in the reactant directly influences the stereochemical outcome of the reaction, often through intramolecular control. Chiral auxiliaries are a prime example of this principle. The N-tert-butanesulfinyl group, for instance, contains a stereogenic sulfur atom. When attached to a substrate, its steric and electronic properties direct the approach of reagents from the less hindered face, effectively transferring its stereochemical information to the newly formed stereocenters in the pyrrolidine ring acs.org. Computational studies have been used to understand the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of these reactions acs.org.

A key reaction exemplifying these principles is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides can be generated in situ, and their reaction with dipolarophiles leads to the formation of the pyrrolidine ring. The stereochemical course of this reaction can be controlled by:

Using a chiral dipolarophile: The existing chirality in the alkene partner dictates the stereochemistry of the newly formed ring.

Using a chiral catalyst: A Lewis acid catalyst bearing chiral ligands can coordinate to the reactants, orchestrating a highly enantioselective cycloaddition.

Substrate-based control: Incorporating a chiral element, such as an auxiliary, into the azomethine ylide precursor allows for effective diastereoselective synthesis acs.org.

Stereochemical Control in Pyrrolidine Ring Systems

Achieving precise stereochemical control over the pyrrolidine ring is essential for accessing specific isomers of complex molecules. Several advanced synthetic strategies have been developed to construct 3,3-disubstituted and other polysubstituted pyrrolidines with defined stereochemistry.

One powerful method involves the dearomative C3-arylation of tryptamine (B22526) derivatives, followed by intramolecular cyclization jst.go.jp. This palladium-catalyzed reaction can generate C3a-arylated pyrroloindolines, which contain a substituted pyrrolidine ring. The diastereoselectivity of this process is heavily influenced by the position and steric bulk of substituents on the aminoethyl chain of the tryptamine precursor. This demonstrates how the substitution pattern of an acyclic starting material can be used to direct the stereochemical outcome of the final heterocyclic product jst.go.jp.

Another effective approach is the intramolecular carbocyclization of zinc enolates derived from α-(N-allyl)-aminoesters. This reaction proceeds with excellent stereochemical control to yield 3,4-disubstituted-3-carbomethoxypyrrolidines researchgate.net. The stereochemistry of the final product is dictated by the geometry of the zinc enolate and the facial selectivity of the intramolecular addition to the allyl group.

The versatility of 1,3-dipolar cycloaddition reactions also provides a robust platform for stereochemical control. By carefully selecting the components of the reaction—the azomethine ylide precursor, the dipolarophile, and the catalyst—it is possible to access a wide diversity of stereochemical patterns in the resulting pyrrolidine products rsc.org. Stereodivergent strategies, which allow for the synthesis of different stereoisomers from the same set of starting materials simply by changing the catalyst or reaction conditions, are particularly powerful in this context rsc.org.

The following table highlights different synthetic methods and the type of stereochemical control they offer for constructing pyrrolidine rings.

| Synthetic Method | Starting Materials | Type of Control | Resulting Structure |

| Dearomative Arylation/Cyclization | Substituted Tryptamines | Substrate-controlled diastereoselectivity | C3a-Arylpyrroloindolines jst.go.jp |

| Intramolecular Carbocyclization | α-(N-allyl)-aminoesters | Reagent-controlled stereoselectivity | 3,4-Disubstituted Pyrrolidines researchgate.net |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides & Alkenes | Catalyst-controlled enantioselectivity | Enantioenriched Polysubstituted Pyrrolidines rsc.org |

Impact of Stereochemistry on Molecular Conformation and Reactivity Profiles

The stereochemistry of substituents on the pyrrolidine ring profoundly impacts its three-dimensional shape (conformation) and, consequently, its chemical reactivity. The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The precise conformation adopted is a delicate balance of various steric and electronic interactions.

Reactivity Profiles: The conformation of the pyrrolidine ring directly affects its reactivity. The accessibility of the nitrogen lone pair for reactions like alkylation or acylation, and the reactivity of other functional groups on the ring, are determined by their spatial environment. For a given stereoisomer, certain reaction trajectories may be favored or disfavored due to steric hindrance. For instance, the approach of a bulky reagent to the pyrrolidine nitrogen could be hindered by a nearby substituent that is pseudo-axial in the ring's preferred conformation. Consequently, two diastereomers of a substituted pyrrolidin-3-amine could exhibit different rates of reaction or even lead to different products under identical conditions, as their distinct three-dimensional structures would present different reactive surfaces to incoming reagents. The reactivity of the C3-C4 double bond in 3-pyrrolin-2-ones, for example, is influenced by the substituent on the lactam nitrogen, showcasing how substitution patterns affect reactivity within the ring system researchgate.net.

Advanced Applications of S 3 Methylpyrrolidin 3 Amine As a Chiral Building Block

Construction of Complex Organic Molecules

The rigid, non-planar structure of the pyrrolidine (B122466) ring, combined with the specific stereochemical orientation of the substituents in (S)-3-Methylpyrrolidin-3-amine, provides a powerful platform for the construction of intricate molecular architectures. nih.gov This building block enables chemists to introduce a defined three-dimensional element early in a synthetic sequence, influencing the stereochemical outcome of subsequent transformations.

Chiral pyrrolidines are ubiquitous motifs in a vast number of natural products and other biologically active compounds. unibo.it The enantioselective synthesis of these targets often relies on the incorporation of "privileged" chiral fragments that can guide the formation of subsequent stereocenters. unibo.itnih.gov While specific total syntheses employing this compound are not extensively documented, its structure is emblematic of the type of chiral building block sought for creating complex bioactive architectures.

The synthesis of functionalized pyrrolidines is a key challenge, and methods to access them enantioselectively are highly valued. nih.gov The presence of a quaternary stereocenter, as found in this compound, is a particularly desirable feature in complex molecule synthesis as it imparts a high degree of conformational rigidity and presents a unique spatial arrangement of functional groups. This defined stereochemistry is critical for establishing the specific interactions with biological macromolecules that underpin potent bioactivity. The development of synthetic methods, including biocatalytic intramolecular C(sp3)–H amination, has been pursued to create such chiral pyrrolidine cores for use as building blocks in synthetic chemistry and drug discovery. nih.gov

The stereochemistry of a drug molecule is a critical determinant of its pharmacological profile, influencing its binding affinity, efficacy, and potential for side effects. nih.govpatsnap.comresearchgate.net The pyrrolidine scaffold is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs due to its favorable properties. semanticscholar.org this compound serves as a valuable precursor for pharmaceutical candidates where precise three-dimensional orientation is essential for activity.

A compelling example of stereochemistry's importance is seen in the development of Estrogen Receptor α (ERα) antagonists for breast cancer treatment. Research has shown that the stereospecific orientation of a methyl group on the pyrrolidine ring dictates the compound's mode of action. Specifically, a 3-R-methylpyrrolidine derivative acts as a pure ERα antagonist and a selective ER degrader, whereas the corresponding 3-S-methylpyrrolidine analog does not exhibit the same desired profile. nih.gov This highlights how the (S)-configuration at the 3-position can be leveraged to fine-tune the biological activity of a drug candidate.

Furthermore, complex chiral pyrrolidine intermediates are crucial in the synthesis of modern therapeutics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic. researchgate.netsigmaaldrich.com The synthesis of this intermediate requires precise control over multiple stereocenters, underscoring the demand for enantiopure building blocks like this compound and its derivatives in the pharmaceutical industry.

| Compound Class | Target | Significance of Pyrrolidine Stereochemistry | Reference |

|---|---|---|---|

| Antiestrogen Benzopyrans | Estrogen Receptor α (ERα) | The stereochemistry at the 3-position of the pyrrolidine ring is critical. The (R)-methyl isomer confers a pure antagonist profile, while the (S)-methyl isomer does not. | nih.gov |

| Fluoroquinolone Antibiotics | Bacterial Pathogens | Used as a key chiral intermediate (e.g., for PF-00951966) where multiple stereocenters are required for antibacterial activity. | researchgate.netsigmaaldrich.com |

| Janus Kinase (JAK) Inhibitors | JAK3 | While Tofacitinib contains a piperidine (B6355638) core, the synthesis highlights the importance of chiral amine heterocycles as foundational elements for potent and selective kinase inhibitors. | derpharmachemica.com |

In modern drug discovery, there is a significant drive to move beyond flat, aromatic molecules and explore three-dimensional chemical space, which is believed to improve druggability and clinical success rates. nih.gov Molecular complexity, defined by factors such as the fraction of sp³-hybridized carbons and the number of chiral centers, is a key descriptor for successful bioactive molecules. nih.gov

This compound is an archetypal sp³-rich building block. The non-planar, puckered nature of the pyrrolidine ring provides increased three-dimensional coverage compared to aromatic systems. nih.gov Incorporating such a scaffold into a larger molecule allows for a more efficient and sophisticated exploration of the target's binding pocket. The presence of a quaternary chiral center further enhances this complexity, creating a rigid structure with well-defined vectors for substitution that can be used to optimize interactions with a biological target. By providing access to novel, three-dimensional structures, building blocks like this compound are instrumental in expanding the chemical space available to medicinal chemists, leading to the discovery of new therapeutic agents with improved properties. nih.gov

Role in Chiral Ligand Design for Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The performance of a catalyst is critically dependent on the chiral ligand that coordinates to the metal center or, in the case of organocatalysis, acts as the catalyst itself. nih.govresearchgate.net The structural features of this compound make it an attractive scaffold for the development of novel chiral ligands.

The pyrrolidine motif is a privileged structure in asymmetric catalysis, most famously exemplified by the amino acid proline and its derivatives. unibo.itnih.gov These organocatalysts are known to promote a wide variety of chemical transformations with high enantioselectivity. unibo.itnih.gov The design of new pyrrolidine-based organocatalysts often involves modifying the scaffold to enhance steric hindrance or introduce new hydrogen-bonding capabilities to improve stereocontrol. nih.gov

This compound offers a unique platform for ligand design. Its rigid five-membered ring provides a predictable and stable backbone, while the quaternary stereocenter creates a well-defined chiral pocket. The two nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—can be selectively functionalized to create bidentate (N,N) ligands for metal-catalyzed reactions or to append hydrogen-bond donors or other activating groups for organocatalysis. The development of nonsymmetrical, modular ligands has proven to be a highly successful strategy in asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.gov The distinct electronic and steric environments of the two nitrogen atoms in this compound make it an ideal candidate for constructing such advanced, nonsymmetrical chiral ligands.

| Catalysis Type | Role of this compound Scaffold | Key Features | Reference |

|---|---|---|---|

| Organocatalysis | Acts as the chiral backbone for the catalyst. The secondary amine can form enamines or iminium ions, while the primary amine can be functionalized. | Rigid scaffold, defined stereocenter, potential for bifunctional activation (e.g., hydrogen bonding). | unibo.itnih.gov |

| Asymmetric Metal Catalysis | Serves as a precursor to chiral N,N-bidentate ligands upon functionalization of the amino groups. | Creates a chiral environment around a metal center, influencing the stereochemical outcome of the reaction. Modular design allows for fine-tuning. | nih.gov |

Phosphoramidites have emerged as a highly versatile and "privileged" class of monodentate chiral ligands for a wide range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and carbon-carbon bond formation. wikipedia.orgnih.gov A key advantage of phosphoramidite (B1245037) ligands is their modularity, which allows for the rapid synthesis of ligand libraries and fine-tuning of steric and electronic properties. nih.gov

The general synthesis of a phosphoramidite ligand involves the reaction of a phosphorus trichloride (B1173362) with a chiral diol (often BINOL-derived) followed by the addition of an amine. wikipedia.org The amine component plays a crucial role in shaping the catalytic pocket and is a primary point of variation. This compound is an excellent candidate for incorporation as the amine moiety in a phosphoramidite ligand. Its inherent chirality, combined with the steric bulk of the quaternary center, would create a unique and highly defined chiral environment around the phosphorus atom. This could lead to exceptional levels of stereocontrol in catalytic reactions. The introduction of such a structurally distinct amine would challenge the metal-ligand complex in novel ways, potentially leading to catalysts with superior activity and enantioselectivity compared to those derived from simpler chiral amines. wikipedia.org

Catalytic Roles of Pyrrolidin 3 Amine Derivatives

Organocatalytic Applications of Pyrrolidine (B122466) Analogues

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Pyrrolidine-based structures are central to this field, with their secondary amine functionality often playing a key role in the catalytic cycle.

L-proline, a naturally occurring amino acid featuring a secondary amine within a pyrrolidine ring, is a seminal organocatalyst. nih.gov Its bifunctional nature, with the amine acting as a Lewis base and the carboxylic acid as a Brønsted acid, allows it to catalyze a wide range of asymmetric reactions. nih.gov These include aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.gov The rigid, cyclic structure of the pyrrolidine scaffold is crucial for establishing a well-defined transition state, which is essential for achieving high levels of stereocontrol. mdpi.com While L-proline itself is highly effective, numerous analogues have been developed to fine-tune reactivity and selectivity. nih.gov These derivatives often modify the pyrrolidine ring with various substituents to enhance catalytic activity or solubility in different reaction media. researchgate.net

| Reaction Type | Catalyst Type | Key Feature |

| Aldol Condensation | L-Proline and derivatives | Bifunctional activation |

| Mannich Reaction | L-Proline and derivatives | Enamine-based mechanism |

| Michael Addition | L-Proline and derivatives | Stereocontrolled C-C bond formation |

| Knoevenagel Condensation | L-Proline | C-C double bond formation |

| Robinson Annulation | L-Proline | Ring formation |

Chiral pyrrolidine derivatives are highly effective catalysts for asymmetric cycloaddition reactions, which are powerful methods for constructing cyclic molecules with multiple stereocenters. nih.gov In particular, the [3+2] cycloaddition of azomethine ylides with alkenes to produce highly substituted pyrrolidines is a well-established transformation. acs.orgrsc.org Chiral pyrrolidine-based catalysts can effectively control the facial selectivity of the cycloaddition, leading to the formation of specific stereoisomers. rsc.org For instance, bifunctional 4-pyrrolidinopyridines have been designed as potent Lewis base catalysts for the asymmetric (3 + 2) cycloaddition of allylic N-ylides, yielding chiral spiropyrazolone derivatives with excellent efficiency and stereoselectivity. acs.org The stereochemical outcome is often governed by the formation of hydrogen bonds between the catalyst and the reactants, which stabilizes the desired transition state. acs.org

Transition Metal-Catalysis with Pyrrolidine-Derived Ligands

The pyrrolidine scaffold is also a privileged structure for the development of chiral ligands in transition metal-catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and substituents on the ring can create a chiral environment that influences the stereochemical course of the reaction.

Cobalt complexes featuring pyrrolidine-derived ligands have been utilized in a variety of catalytic transformations. A notable application is the regioselective synthesis of pyrrolidinone derivatives through the reductive coupling of nitriles and acrylamides. organic-chemistry.orgbohrium.com In these reactions, a cobalt catalyst, often in the presence of a reducing agent like zinc, facilitates the formation of a cobaltaazacyclopentene intermediate, which then undergoes further reactions to yield the final product. organic-chemistry.org Furthermore, cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been developed to produce chiral 3-methylpyrrolidine (B1584470) compounds with high yield and enantioselectivity. nih.gov

| Reaction | Catalyst System | Product |

| Reductive Coupling | Co(dppe)I2 / Zn | 5-methylenepyrrolidinone derivatives |

| Selective Transformation of Levulinic Acid | Co(NTf2)2 / (p-anisyl)triphos / Me3SiOTf | Pyrrolidines and Pyrrolidinones |

| Asymmetric Hydromethylation | Cobalt / Indene skeleton chiral ligand | (S)-3-methylpyrrolidine compounds |

Iridium catalysts bearing pyrrolidine-based ligands have proven to be highly effective in the synthesis of functionalized pyrrolidines. One powerful strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.orgnih.govunife.it These ylides can then participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles to afford structurally complex pyrrolidines. acs.orgnih.govunife.it This method is characterized by its mild reaction conditions and broad substrate scope. acs.orgnih.govunife.it Additionally, iridium-catalyzed "borrowing hydrogen" methodology allows for the direct synthesis of chiral N-heterocycles, including pyrrolidines, from simple racemic diols and primary amines. organic-chemistry.org Iridium catalysts are also employed in the cyclization of isoxazolines and alkenes to provide divergent access to both pyrrolidines and pyrroles. thieme-connect.de

Biocatalytic Systems Utilizing Pyrrolidine Scaffolds

Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis. Enzymes containing or acting upon pyrrolidine scaffolds have been engineered and applied in the production of chiral pyrrolidine derivatives. A significant advancement in this area is the directed evolution of cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.orgescholarship.orgacs.orgcaltech.edu This "new-to-nature" enzymatic reaction allows for the insertion of an alkyl nitrene into a C-H bond to construct chiral pyrrolidine rings with good enantioselectivity and catalytic efficiency. acs.orgescholarship.orgacs.orgcaltech.edu Furthermore, laccase enzymes have been used for the biocatalytic synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. bohrium.com

| Enzyme | Reaction Type | Substrate | Product |

| Cytochrome P411 (engineered) | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidines |

| Laccase (Myceliophthora thermophila) | Oxidation / 1,4-addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones |

ω-Transaminases in Chiral Amine Production

ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, which are crucial building blocks for over 40% of small-molecule pharmaceuticals. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor, generating a chiral amine with high enantioselectivity. nih.govresearchgate.net This biocatalytic approach offers a greener, more efficient alternative to traditional chemical synthesis, which often requires harsh conditions and the use of toxic metal catalysts. researchgate.netmdpi.com The application of ω-TAs is particularly relevant for the production of complex chiral structures, including cyclic amines like pyrrolidine derivatives.

The versatility of ω-transaminases allows for several synthetic strategies, including the asymmetric synthesis from prochiral ketones, the kinetic resolution of racemic amines, and the deracemization of racemic mixtures. mdpi.com However, the industrial application of these enzymes has faced challenges, such as unfavorable reaction equilibria and product inhibition. mdpi.comresearchgate.netnih.gov To overcome these limitations, significant research has focused on reaction engineering, protein engineering, and the development of multi-enzyme cascade systems. mdpi.comresearchgate.net

Recent research has demonstrated the successful application of ω-transaminases in creating chiral pyrrolidines, a common motif in many active pharmaceutical ingredients. researchgate.netnih.gov One innovative approach involves a transaminase-triggered cyclization. In this method, a commercially available ω-chloroketone is converted by a transaminase into a chiral amino-halide intermediate, which then spontaneously cyclizes to form the desired 2-substituted pyrrolidine. This strategy has been used to achieve high yields and excellent enantiomeric excess (ee) for both (R)- and (S)-enantiomers. researchgate.net

Another advanced strategy combines the regio- and stereoselectivity of ω-transaminases with that of monoamine oxidases (MAO-N) in a one-pot cascade reaction. nih.gov This dual-enzyme system enables the synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones with exceptional enantio- and diastereoselectivity (>94% ee; >98% de). nih.gov The ω-TA selectively aminates the less sterically hindered ketone, and the subsequent intramolecular cyclization is followed by the action of MAO-N, which acts on the resulting pyrrolidine without affecting the stereocenter established by the first enzyme. nih.gov

Protein engineering has also been instrumental in expanding the substrate scope and improving the efficiency of ω-TAs for the synthesis of bulky chiral amines. mdpi.commdpi.com By modifying amino acid residues in the enzyme's active site, researchers have enhanced catalytic activity and even inverted the stereopreference of the enzyme to produce the desired (R)- or (S)-amine. researchgate.netnih.gov For example, engineered variants of ω-transaminases have been successfully applied in the large-scale industrial production of the antidiabetic drug sitagliptin, highlighting the commercial viability of this technology. nih.govmdpi.com

The table below summarizes selected research findings on the use of ω-transaminases for the production of chiral pyrrolidines and other cyclic amines, showcasing the enzyme variants, substrates, and reaction outcomes.

Table 1: ω-Transaminase Applications in Chiral Pyrrolidine Synthesis

| Enzyme(s) | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-selective HEwT W56G | 5-Chloropentan-2-one | (S)-2-Methylpyrrolidine | ~70% (GC Yield) | >99.5% | researchgate.net |

| (R)-selective ATA-117 variants | 5-Chloropentan-2-one | (R)-2-Methylpyrrolidine | Up to ~80% (GC Yield) | 91.5 - >99.5% | researchgate.net |

| ω-TA / MAO-N Cascade | 1-Phenylpentane-1,4-dione | 2-Methyl-5-phenylpyrrolidine | 85% | >99% (de >98%) | nih.gov |

These findings underscore the significant potential of ω-transaminases in the stereoselective synthesis of complex chiral amines like pyrrolidine derivatives. Continuous advancements in enzyme discovery, protein engineering, and process optimization are expected to further establish ω-TAs as a mainstream tool for the production of high-value, enantiomerically pure compounds for the pharmaceutical and chemical industries. mdpi.comresearchgate.net

Computational Chemistry in the Study of S 3 Methylpyrrolidin 3 Amine and Its Interactions

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies of (S)-3-Methylpyrrolidin-3-amine and its derivatives are fundamental to understanding their three-dimensional structure and dynamic behavior. These studies often employ a range of computational techniques, from quantum mechanics (QM) to molecular mechanics (MM), to build and analyze models of the molecule.

Molecular dynamics (MD) simulations, for instance, can track the movement of atoms in this compound over time, providing a detailed picture of its flexibility and how it interacts with its environment, such as a solvent or a biological receptor. These simulations are crucial for predicting the stability of different molecular conformations and for understanding the thermodynamics of binding processes. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established from studies on other pyrrolidine (B122466) derivatives.

Table 1: Illustrative Molecular Properties of a Substituted Pyrrolidine Derivative from Computational Modeling (Note: Data presented here is analogous to what would be obtained for this compound and is based on general findings for similar structures in computational studies.)

| Property | Predicted Value | Computational Method |

| Molecular Weight | 100.16 g/mol | N/A |

| Dipole Moment | 1.5 - 2.5 D | DFT/B3LYP |

| Polar Surface Area | ~26 Ų | MMFF94 |

| LogP | ~0.4 | ALOGPS |

Geometry Optimization and Conformational Analysis

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape. Geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in the molecule and to explore the different spatial arrangements, or conformations, it can adopt.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used for geometry optimization. It provides accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, the pyrrolidine ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. The position of the methyl and amine groups on the chiral center significantly influences the relative stability of these conformers.

Conformational analysis involves systematically rotating the rotatable bonds of the molecule to map out its potential energy surface. This allows for the identification of low-energy, stable conformations and the energy barriers between them. Such studies are vital for understanding how the molecule might change its shape to bind to a receptor or participate in a chemical reaction.

Table 2: Predicted Optimized Geometric Parameters for a 3-Substituted Pyrrolidine Analog (Note: This data is illustrative and based on DFT calculations of similar pyrrolidine structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (ring) | 1.46 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-N-C (ring) | 108.5° |

| Dihedral Angle | H-N-C-H | Variable (depends on conformer) |

Prediction of Molecular Interactions and Reactivity

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the lone pair of electrons on the nitrogen atoms would be expected to be a key feature of its HOMO, indicating its nucleophilic character.

Analysis of Hydrogen Bonding and Supramolecular Host-Guest Interactions

The amine group in this compound is a potent hydrogen bond donor and acceptor. Hydrogen bonds are crucial non-covalent interactions that play a significant role in molecular recognition and the formation of larger assemblies. Computational methods can be used to analyze the strength and geometry of these hydrogen bonds.

Supramolecular chemistry involves the study of systems composed of more than one molecule held together by non-covalent interactions. This compound, with its chiral nature and hydrogen bonding capabilities, can act as a guest molecule, fitting into the cavity of a larger host molecule to form a supramolecular host-guest complex. Computational modeling can predict the stability of such complexes and elucidate the key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern their formation.

Table 3: Illustrative Hydrogen Bond Properties in a Pyrrolidine-Amine Complex (Note: This data is hypothetical and serves to illustrate typical computational findings.)

| Interaction | Donor-Acceptor Distance | Hydrogen Bond Energy |

| N-H···O | 2.8 - 3.2 Å | -3 to -8 kcal/mol |

| N···H-O | 2.7 - 3.1 Å | -4 to -9 kcal/mol |

Ligand-Target Binding Studies and Molecular Docking Simulations

In the context of drug discovery, understanding how a small molecule like this compound binds to a biological target, such as a protein receptor, is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Docking simulations can provide insights into the binding mode of this compound, identifying the key amino acid residues in the receptor's binding pocket that it interacts with. The simulations also generate a docking score, which is an estimate of the binding affinity. These studies are instrumental in the rational design of new drugs, as they can help to optimize the structure of a lead compound to improve its potency and selectivity. For a chiral amine like this compound, docking studies can be particularly insightful in explaining the stereoselectivity of its binding to a chiral biological target. For instance, the "(S)" enantiomer may exhibit a significantly different and more favorable binding mode and affinity compared to its "(R)" counterpart.

Table 4: Illustrative Molecular Docking Results of a Chiral Amine with a G-Protein Coupled Receptor (GPCR) (Note: This data is based on general outcomes from docking small amines to GPCRs and is for illustrative purposes.)

| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (S)-enantiomer | Dopamine D3 Receptor | -7.5 | Asp110, Ser192, Phe346 |

| (R)-enantiomer | Dopamine D3 Receptor | -6.2 | Asp110, Tyr373 |

Advanced Chemical Transformations and Reactivity of S 3 Methylpyrrolidin 3 Amine

Oxidation Reactions and Product Characterization

The oxidation of amines can yield a variety of products depending on the structure of the amine and the oxidizing agent used. For (S)-3-Methylpyrrolidin-3-amine, both the primary exocyclic amine and the tertiary endocyclic amine are potential sites for oxidation.

Oxidation of the Tertiary Amine: The tertiary amine within the pyrrolidine (B122466) ring can be oxidized to an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The product would be (S)-3-amino-3-methylpyrrolidine 1-oxide. Characterization would involve spectroscopic methods like NMR, where a shift in the signals of the protons adjacent to the nitrogen would be observed, and mass spectrometry to confirm the addition of an oxygen atom.

Oxidation of the Primary Amine: The primary amine group is susceptible to oxidation to various functional groups. Mild oxidation could potentially yield a hydroxylamine (B1172632) or a nitroso compound. More vigorous oxidation could lead to a nitro group. Selective oxidation of the primary amine in the presence of the tertiary amine would require careful selection of reagents and reaction conditions.

A study on N-methylpyrrolidine (NMP), a related tertiary amine, showed it can be metabolized in vivo to N-methylpyrrolidine N-oxide nih.gov. This supports the potential for the tertiary amine in the target molecule to undergo similar N-oxidation.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | H₂O₂ or m-CPBA | (S)-3-Amino-3-methylpyrrolidine 1-oxide |

Nucleophilic Substitution Reactions with Functional Groups

The primary amine group of this compound contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This allows it to participate in a variety of nucleophilic substitution reactions.

Alkylation: The primary amine can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form secondary amines. This reaction typically proceeds via an SN2 mechanism. Due to the reactivity of the resulting secondary amine, which is also nucleophilic, multiple alkylations can occur, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used savemyexams.comyoutube.com. To favor mono-alkylation, a large excess of the starting amine is often employed.

Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of an amide. For example, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(3-methylpyrrolidin-3-yl)acetamide. This reaction is a type of nucleophilic acyl substitution.

Aromatic Substitution: The amine can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides (e.g., those with strong electron-withdrawing groups like NO₂ ortho or para to the leaving group) nih.gov.

Table 2: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Base (optional) | Secondary Amine (R-NH-), Tertiary Amine (R₂-N-), Quaternary Salt (R₃-N⁺-) |

| Acyl Chloride (RCOCl) | Base (e.g., pyridine) | Amide (RCONH-) |

Intramolecular Cyclization and Cycloaddition Reactions

For this compound to undergo intramolecular cyclization, it would first need to be functionalized with a suitable reacting partner elsewhere on the molecule. In its current form, it lacks the necessary groups for direct intramolecular cyclization.

However, the amine functionality can be used to construct more complex heterocyclic systems. For instance, if the primary amine were to react with a molecule containing two electrophilic sites, a cyclization could occur.

Regarding cycloaddition reactions, the most common type involving amines is the [3+2] cycloaddition to form five-membered rings. This typically involves the in-situ formation of an azomethine ylide from an amino acid or ester, which then reacts with a dipolarophile mdpi.comnih.gov. While this compound itself is not an azomethine ylide precursor in the traditional sense, its primary amine could be derivatized to participate in such reactions. For example, condensation of the primary amine with an aldehyde could form an imine, which could then be manipulated to act as a component in a cycloaddition reaction. The majority of literature on pyrrolidine synthesis focuses on its formation via cycloaddition rather than its use as a starting material in such reactions nih.govdurham.ac.uk.

Derivatives and Structural Analogues of S 3 Methylpyrrolidin 3 Amine in Research

Synthesis and Investigation of Pyrrolidin-3-amine Scaffold Modifications

The modification of the pyrrolidin-3-amine scaffold is a key strategy in the development of novel compounds. Research in this area typically follows two main pathways: the functionalization of a pre-existing pyrrolidine (B122466) ring or the construction of the ring from acyclic precursors, which allows for the introduction of desired substituents during the synthesis. nih.govmdpi.com

Stereoselective synthesis methods are paramount, often starting from chiral precursors like proline or 4-hydroxyproline (B1632879) to ensure the desired stereochemistry in the final product. mdpi.comnih.gov For instance, a series of compounds based on the (S)-3-aminopyrrolidine scaffold was synthesized and identified as potential dual inhibitors of Abl and PI3K kinases, demonstrating the scaffold's utility in targeted drug discovery. nih.gov

Advanced synthetic methodologies have been developed to create polysubstituted pyrrolidines. One common method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an olefin), which effectively constructs the five-membered ring with control over new stereocenters. nih.govnih.gov Another sophisticated approach involves an iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] cycloaddition to form highly functionalized pyrrolidine structures under mild conditions. nih.gov These methods provide access to a wide range of structurally complex derivatives that would be difficult to obtain through simple functionalization.

The table below summarizes various synthetic strategies employed for modifying the pyrrolidin-3-amine scaffold.

| Synthetic Strategy | Description | Key Features | Reference |

| Functionalization | Modification of a pre-formed pyrrolidine ring, often derived from chiral pool sources like proline. | Retains core stereochemistry; suitable for late-stage modifications. | mdpi.comnih.gov |

| Cyclization of Acyclic Precursors | Building the pyrrolidine ring from an open-chain molecule through intramolecular reactions. | Allows for diverse substituent placement during ring formation. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Atom-economic; creates multiple stereocenters simultaneously. | nih.govnih.gov |

| Iridium-Catalyzed Reductive Cycloaddition | Generation of an azomethine ylide from an amide precursor followed by cycloaddition. | Proceeds under mild conditions; compatible with a wide range of functional groups. | nih.gov |

| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules, such as pyrrolidine-2,3-diones. | High efficiency; rapid generation of molecular diversity. | beilstein-journals.org |

These investigations into scaffold modification are crucial for expanding the chemical space around the pyrrolidin-3-amine core, enabling the synthesis of compound libraries for screening and optimization.

Comparative Studies of Stereoisomers and Diastereomers

The stereochemistry of pyrrolidine derivatives plays a critical role in their biological activity due to the specific three-dimensional requirements of their protein targets. nih.gov Consequently, comparative studies of stereoisomers and diastereomers are essential for understanding their pharmacological profiles. The synthesis of stereochemically pure compounds is a primary focus, as different spatial arrangements of substituents can lead to vastly different biological effects.

A notable example is found in the synthesis of pyrrolidine analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases. nih.gov In this research, ten pairs of stereoisomeric pyrrolidine analogues were synthesized from enantiomeric pairs of polyhydroxylated cyclic nitrones. The subsequent biological evaluation revealed that only the analogues with specific configurations, mirroring those of natural inhibitors, showed significant enzyme inhibition. This underscores the stringent stereochemical requirements for activity, where even a change in the configuration at a single chiral center can abolish the desired effect. nih.gov

The synthesis of these distinct stereoisomers often involves stereoselective reactions where the formation of one isomer is favored over others. For example, the reaction of trimethylsilyl (B98337) cyanide (TMSCN) with cyclic nitrone precursors can yield exclusively trans-addition products, allowing for precise control over the relative stereochemistry of the substituents on the pyrrolidine ring. nih.gov

The table below presents a comparison of activity based on the stereochemistry of pochonicine analogues, highlighting the impact of configuration on enzyme inhibition.

| Compound Configuration | Target Enzyme | Inhibitory Activity | Key Finding | Reference |

| Pochonicine Configuration Analogue (D-10) | β-GlcNAcases | Potent Inhibition (IC₅₀ = 0.12 µM for Jack bean) | The specific arrangement of hydroxyl and N-acetylamino groups is crucial for potent inhibition. | nih.gov |

| DMDP Configuration Analogue (4·HCl) | β-GlcNAcases | Potent Inhibition (IC₅₀ = 0.21 µM for Jack bean) | A different, but also specific, stereochemical configuration can confer potent activity. | nih.gov |

| Other Stereoisomers | β-HexNAcases | Weak or No Inhibition | Minor changes in stereochemistry lead to a complete loss of inhibitory activity. | nih.gov |

| 1-Amino Analogues (vs. 1-N-acetylamino) | β-HexNAcases | No Inhibition | The functional group itself, in addition to its stereochemistry, is critical for activity. | nih.gov |

These studies demonstrate that the spatial orientation of substituents is a determining factor in the interaction between a molecule and its biological target. Therefore, the synthesis and comparative analysis of all possible stereoisomers are vital steps in the development of pyrrolidine-based compounds.

Elucidation of Structure-Reactivity Relationships in Pyrrolidine-Based Compounds

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. frontiersin.org For pyrrolidine-based compounds, these studies aim to identify the specific structural features responsible for their desired effects. This knowledge guides the design of more potent and selective analogues.

Research on pochonicine analogues provides clear insights into the SAR of polyhydroxylated pyrrolidines. nih.gov It was determined that the N-acetylamino group is an essential pharmacophore for potent inhibition of β-N-acetylhexosaminidases. Analogues where this group was replaced by a primary amine group lost almost all inhibitory activity. This finding pinpoints a specific functional group as being indispensable for the molecule's biological function. Furthermore, the configuration of the hydroxyl groups on the pyrrolidine ring was also found to be critical, confirming that both the type of substituent and its precise 3D orientation govern the interaction with the target enzyme. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are also employed to elucidate structure-reactivity relationships at a molecular level. beilstein-journals.org For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to model the reaction mechanism. These calculations showed that the formation of the main product was favored due to kinetic selectivity, meaning it proceeded through the pathway with the lowest activation energy. Such theoretical studies help explain why certain structures are formed preferentially and how the electronic and steric properties of the reactants influence the outcome of a reaction. beilstein-journals.org

The key SAR findings for pyrrolidine derivatives are summarized in the table below.

| Structural Feature | Effect on Reactivity/Activity | Example Context | Reference |

| N-acetylamino Group | Essential for potent biological activity. Its removal or replacement leads to loss of function. | Inhibition of β-N-acetylhexosaminidases by pochonicine analogues. | nih.gov |

| Stereochemistry of Ring Substituents | Determines the potency and specificity of biological interactions. Only specific configurations are active. | Comparative studies of pochonicine stereoisomers. | nih.gov |

| Ring Substituent Position | Influences binding affinity and selectivity for biological targets. | Development of (S)-3-aminopyrrolidine based kinase inhibitors. | nih.gov |

| Electronic Properties of Reactants | Governs the kinetic versus thermodynamic control of chemical reactions, determining product distribution. | DFT studies on the synthesis of pyrrolidine-2,3-diones. | beilstein-journals.org |

By combining synthetic modification, stereochemical analysis, and biological testing, researchers can systematically build a comprehensive understanding of the structure-reactivity relationships that govern the properties of pyrrolidine-based compounds.

Future Perspectives and Emerging Research Avenues

Development of Novel Enantioselective Methodologies for Pyrrolidin-3-amine Synthesis

The creation of chiral amines, particularly enantiomerically pure pyrrolidines, is a central theme in modern organic synthesis. Future research will continue to build upon existing strategies while exploring innovative catalytic systems to achieve higher efficiency and selectivity.

One promising area is the advancement of asymmetric hydrogenation . For instance, highly efficient and stereoselective syntheses have been developed for key pyrrolidine (B122466) intermediates using chiral metal complexes. A notable example involves a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex, which affords products with high diastereomeric and enantiomeric excess after recrystallization. researchgate.net Another powerful technique is the iridium-catalyzed hydrogenation of cyclic enamines, which has proven effective for synthesizing optically active cyclic tertiary amines. organic-chemistry.org

Asymmetric cycloaddition reactions represent another key frontier. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, utilizing novel phosphoramidite (B1245037) ligands, has emerged as a robust method for constructing chiral pyrrolidines with excellent yields and selectivities. organic-chemistry.org This approach allows for the creation of complex pyrrolidines, including those with tetrasubstituted centers. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions are being refined to produce highly functionalized pyrrolidines. A scalable process for preparing 3-borylated pyrrolidines has been developed using the in-situ generation of an N-benzyl azomethine ylide, providing valuable bifunctional building blocks on a large scale. researchgate.net

Future methodologies will likely focus on:

Developing more efficient and recyclable catalysts.

Expanding the substrate scope of existing enantioselective reactions.

Exploration of New Catalytic Applications for Pyrrolidine-Derived Systems

Chiral pyrrolidines are not only synthetic targets but also crucial components of catalysts themselves. mdpi.com The pyrrolidine scaffold is central to the structure of many organocatalysts and ligands used in asymmetric synthesis. nih.govnih.gov

Organocatalysis remains a major area of exploration. Pyrrolidine-based organocatalysts, with proline being a classic example, are known to effectively promote a wide range of enantioselective transformations. nih.gov Researchers are actively designing new pyrrolidine-based catalysts with enhanced activity and selectivity for reactions such as aldol (B89426) and Michael additions. nih.govbenthamdirect.com The development of catalysts that can operate under sustainable conditions, such as in water or under solvent-free conditions, is a growing trend. mdpi.com

The use of pyrrolidine derivatives as ligands in transition metal catalysis is also expanding. nih.gov These chiral ligands are instrumental in controlling the stereochemical outcome of metal-catalyzed reactions. Future work will involve synthesizing novel pyrrolidine-based ligands and exploring their applications in a broader array of transformations, including C-H activation and cross-coupling reactions. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal performance for specific reactions. nih.gov

Integration with Advanced Computational Techniques and Machine Learning in Chemical Synthesis

The synergy between computational chemistry and synthetic organic chemistry is poised to revolutionize the design and optimization of synthetic routes. Machine learning (ML) and other advanced computational tools are becoming increasingly integral to the process.

Reaction Prediction and Optimization: Computational methods, including Density Functional Theory (DFT) calculations, can elucidate reaction pathways and intermediates, providing insights that are difficult to obtain experimentally. researchgate.netresearchgate.net When combined with machine learning algorithms, these techniques can create high-precision predictive models. For example, Artificial Neural Network (ANN) models can effectively capture the complex, nonlinear relationships between various reaction parameters (temperature, catalyst concentration, etc.) to predict outcomes like product yield. researchgate.net This approach offers a powerful new way to optimize reaction conditions, leading to more efficient catalyst design and process development. researchgate.net

Green Chemistry Design: A significant emerging application is the use of hybrid ML and quantum mechanical frameworks to design sustainable and green synthesis pathways. policyrj.com These computational strategies can predict reaction efficiency while simultaneously quantifying sustainability metrics like atom economy and E-factor. By bridging data-driven prediction with quantum-chemical validation, these tools can significantly reduce experimental trial-and-error, accelerating the development of environmentally friendly processes for producing compounds like (S)-3-Methylpyrrolidin-3-amine. policyrj.com

| Computational Technique | Application in Pyrrolidine Synthesis | Key Benefits |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and pathways. researchgate.netresearchgate.net | Provides detailed mechanistic insights. |

| Machine Learning (ML) / AI | Predicting reaction outcomes, optimizing conditions, and planning retrosynthesis. researchgate.netnih.gov | Accelerates optimization, proposes novel routes. |

| Hybrid ML & Quantum Mechanics | Designing green and sustainable synthetic routes by predicting efficiency and sustainability metrics. policyrj.com | Reduces waste and environmental impact. |

Advances in Sustainable Synthesis and Scalable Production Relevant to Industrial Applications

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a strong emphasis on sustainability and scalability for industrial applications.

Sustainable Routes: A key goal is to utilize renewable starting materials. Research has demonstrated highly sustainable routes to pyrrolidone derivatives using biosourced levulinic acid, proceeding with a very low E-factor (a measure of waste produced) and without the need for catalysts or solvents. rsc.org Microwave-assisted organic synthesis (MAOS) is another technique gaining traction as it often leads to shorter reaction times and increased synthetic efficiency, aligning with green chemistry principles. nih.gov

Scalable Production: The ability to translate a laboratory-scale synthesis to multigram or kilogram production is crucial for industrial viability. Researchers are now developing synthetic methodologies with scalability in mind from the outset. Efforts have been successful in the multigram preparation of various spirocyclic pyrrolidines and the synthesis of 3-borylated pyrrolidines on scales up to 130 grams. researchgate.netnih.gov These scalable processes often involve optimizing reaction conditions, such as solvent choice and temperature, and developing efficient purification protocols like simple acid/base extractions. researchgate.netnih.gov The development of robust and scalable synthetic routes is essential for making complex pyrrolidine derivatives more accessible for applications in medicinal and agrochemistry. nih.gov

Q & A

Q. Key Considerations :

- Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yield and enantiomeric excess (ee%).

- Use chiral auxiliaries or catalysts to enforce stereochemical control.

How can researchers characterize the enantiomeric purity of this compound?

Basic

Enantiomeric purity is critical for biological studies. Recommended methods include:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers.

- NMR with chiral shift reagents : Add europium-based reagents to induce distinct chemical shifts for each enantiomer .

- Polarimetry : Measure optical rotation and compare to known standards.

Q. Advanced Validation :

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical information via IR spectroscopy .

What strategies optimize enantioselectivity in the synthesis of this compound?

Advanced

Enantioselectivity depends on reaction design and catalyst choice:

- Catalyst screening : Compare chiral catalysts (e.g., Jacobsen’s thiourea catalysts for amine synthesis) or enzymes (lipases) for kinetic resolution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance transition-state organization for stereochemical control .

- Computational modeling : Use density functional theory (DFT) to predict transition-state energetics and guide catalyst design .

Q. Data-Driven Example :

| Catalyst | Solvent | ee% | Yield (%) | Reference |

|---|---|---|---|---|

| Lipase B (Candida) | Toluene | 98 | 45 | |

| Grubbs’ Catalyst | DCM | 85 | 60 |

How should researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Advanced

Contradictions often arise from variations in reaction conditions or analytical methods:

- Reproducibility checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, reagent purity).

- Byproduct analysis : Use LC-MS or GC-MS to identify side products that may reduce yield .

- Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .

Case Study :

A reported 17.9% yield for a copper-catalyzed coupling might improve with optimized ligand selection or reduced catalyst loading.

What computational methods predict the biological activity of this compound derivatives?

Advanced

Computational tools aid in target identification and activity prediction:

- Molecular docking : Simulate binding to biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger .

- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time .

- QSAR modeling : Relate structural features (e.g., logP, steric parameters) to bioactivity using datasets from analogs .

Example Application :

A pyrrolidine-piperazine derivative (similar to this compound) showed enhanced receptor affinity due to its methylsulfonyl group .

What safety precautions are essential when handling this compound?

Basic

While specific toxicity data may be limited, extrapolate from related amines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.